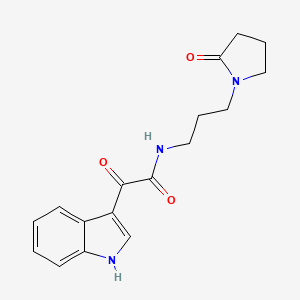

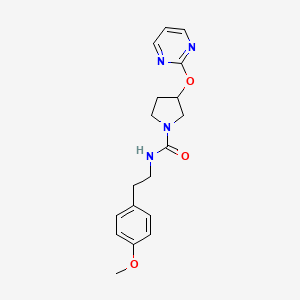

2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Physical And Chemical Properties Analysis

The compound “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” is stable under recommended storage conditions . No data is available on its reactivity or conditions to avoid .Applications De Recherche Scientifique

Antimicrobial Activity

The indole moiety of the compound is known to contribute significantly to antimicrobial properties. Research has indicated that derivatives of indole, such as 2-(1H-indol-3-yl)acetamide , have been synthesized and tested for their efficacy against bacterial strains . These compounds have shown potential as novel antibacterial agents with mechanisms different from traditional antibiotics, which is crucial in the fight against drug-resistant bacteria.

Antifungal Applications

Indole derivatives have also been explored for their antifungal activities. The structural similarity of 2-(1H-indol-3-yl)acetamide to other indole-based antifungal agents suggests potential applications in treating systemic and superficial fungal infections .

Tubulin Polymerization Inhibition

Compounds with an indole scaffold have been designed to target tubulin polymerization, a vital process in cell division. By inhibiting this process, indole derivatives can act as potent anticancer agents, disrupting the mitotic spindle formation and thereby inhibiting tumor growth .

Anti-inflammatory Properties

Indole derivatives have been shown to enhance the production of anti-inflammatory cytokines in various cell types. For example, DPIE, a related compound, has been reported to augment the production of IL-6, IL-8, and COX-2 mRNA in stimulated human periodontal ligament cells .

Drug Discovery and Development

The indole ring system is a prevalent motif in drug discovery due to its pharmacological relevance. The compound could serve as a key intermediate in the synthesis of various pharmacologically active molecules, potentially leading to the development of new therapeutic drugs .

Chemical Research and Synthesis

Indole and its derivatives are valuable in chemical research for the synthesis of complex organic molecules. They often serve as building blocks in the construction of larger, more complex compounds used in various chemical reactions and processes .

Molecular Docking Studies

Indole derivatives are frequently used in molecular docking studies to predict the orientation of a substrate when it binds to an enzyme or receptor. These studies are essential for understanding the interaction at the molecular level and for designing more effective drugs .

Neuroprotective Effects

Research on indole derivatives has suggested potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier makes it a candidate for further investigation in this field .

Safety and Hazards

The safety data sheet for “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . It’s also recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this compound .

Orientations Futures

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “2-(1H-indol-3-yl)-2-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide” could be a subject of future research in the field of medicinal chemistry.

Mécanisme D'action

Mode of Action

It’s known that the compound can participate in base-promoted reactions . The exact interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is involved in base-promoted reactions, serving as a reactant

Pharmacokinetics

The impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

It’s known that the presence of a prenyl chain can make compounds more lipophilic, which plays an important role in their activity . .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-15-7-3-9-20(15)10-4-8-18-17(23)16(22)13-11-19-14-6-2-1-5-12(13)14/h1-2,5-6,11,19H,3-4,7-10H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJDSOARBQRBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile](/img/structure/B2884210.png)

![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)

![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2884227.png)

![6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one](/img/structure/B2884228.png)